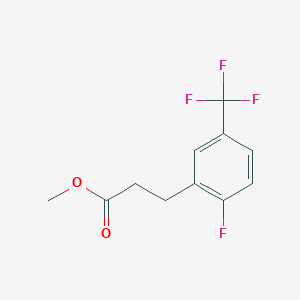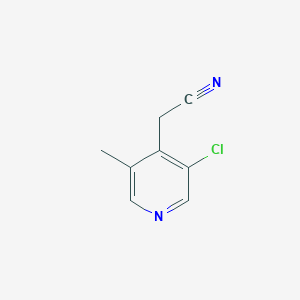
2-(3-Chloro-5-methylpyridin-4-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-5-methylpyridin-4-yl)acetonitrile: is a chemical compound with the molecular formula C8H6ClN . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group and a methyl group attached to the pyridine ring, along with an acetonitrile group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-5-methylpyridin-4-yl)acetonitrile typically involves the reaction of 3-chloro-5-methylpyridine with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The process may involve multiple steps, including the preparation of intermediates and purification of the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Chloro-5-methylpyridin-4-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: 2-(3-Chloro-5-methylpyridin-4-yl)acetonitrile is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also utilized in the manufacture of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-5-methylpyridin-4-yl)acetonitrile depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would be determined by its interactions with molecular targets, such as enzymes or receptors. The presence of the chloro and methyl groups can influence its reactivity and binding affinity.
Comparación Con Compuestos Similares
- 2-(3-Chloro-5-trifluoromethylpyridin-4-yl)acetonitrile
- 2-(3-Chloro-5-bromopyridin-4-yl)acetonitrile
- 2-(3-Chloro-5-fluoropyridin-4-yl)acetonitrile
Comparison: Compared to its analogs, 2-(3-Chloro-5-methylpyridin-4-yl)acetonitrile is unique due to the presence of the methyl group, which can affect its chemical properties and reactivity. The chloro group provides a site for further functionalization, making it a versatile intermediate in organic synthesis. Its derivatives may exhibit different biological activities and physicochemical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H7ClN2 |
|---|---|
Peso molecular |
166.61 g/mol |
Nombre IUPAC |
2-(3-chloro-5-methylpyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-6-4-11-5-8(9)7(6)2-3-10/h4-5H,2H2,1H3 |
Clave InChI |
GHZJSMXICAWILX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC(=C1CC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12816864.png)
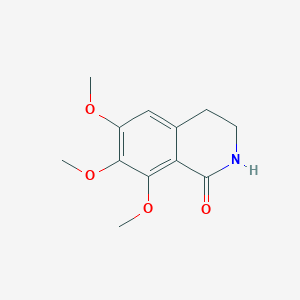

![2-Ethoxy-5-methyl-2H-benzo[d]imidazole](/img/structure/B12816874.png)
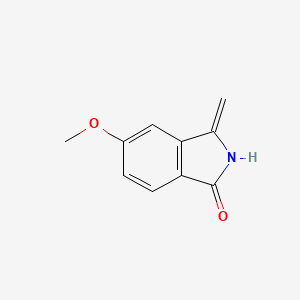




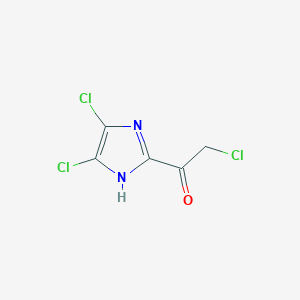
![1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12816929.png)
